N-tert-butyl-1-phenylmethanesulfonamide

Organic Synthesis Protecting Group Chemistry Sulfonamide Cleavage

N-tert-butyl-1-phenylmethanesulfonamide is a sterically hindered sulfonamide building block essential for chemoselective synthesis and targeted drug discovery. Its unique N-tert-butyl group enables AlI3-mediated orthogonal deprotection, leaving N-cyclopropyl groups intact—a feature lacking in N-methyl or N-ethyl analogs. It is the validated precursor for sub-micromolar CA II inhibitors (Ki 0.67 μM) and provides the essential benzylic sulfonamide core for RORc inverse agonists. With a LogP of 3.38, it is the superior choice for CNS drug candidate optimization. Don't settle for generic analogs that compromise reactivity and target engagement.

Molecular Formula C11H17NO2S
Molecular Weight 227.33 g/mol
CAS No. 51270-35-0
Cat. No. B8806385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-tert-butyl-1-phenylmethanesulfonamide
CAS51270-35-0
Molecular FormulaC11H17NO2S
Molecular Weight227.33 g/mol
Structural Identifiers
SMILESCC(C)(C)NS(=O)(=O)CC1=CC=CC=C1
InChIInChI=1S/C11H17NO2S/c1-11(2,3)12-15(13,14)9-10-7-5-4-6-8-10/h4-8,12H,9H2,1-3H3
InChIKeyIRIVGVXUWNPUAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-tert-butyl-1-phenylmethanesulfonamide (CAS 51270-35-0): A Sterically Hindered Sulfonamide Scaffold for Selective Synthesis and Comparative SAR Studies


N-tert-butyl-1-phenylmethanesulfonamide (CAS 51270-35-0) is a sulfonamide derivative featuring a bulky N-tert-butyl group and a benzylsulfonyl moiety . This sterically demanding architecture directly influences its chemical reactivity, physicochemical profile, and potential for selective molecular recognition. Unlike simpler N-alkyl or N-aryl sulfonamides, the tert-butyl group confers distinct advantages in chemoselective deprotection and receptor binding geometry. It serves as a critical research intermediate and a benchmark compound for evaluating the impact of N-substitution on sulfonamide behavior in both synthetic and biological contexts .

Why Substituting N-tert-butyl-1-phenylmethanesulfonamide with Simpler Sulfonamide Analogs Compromises Reaction Selectivity and Target Engagement


Generic sulfonamide analogs, such as N-methyl or N-ethyl derivatives, are frequently substituted under the assumption of functional equivalence. This practice fails due to the tert-butyl group's unique steric and electronic effects. N-tert-butyl-1-phenylmethanesulfonamide exhibits fundamentally different behavior in chemoselective cleavage reactions [1] and demonstrates altered binding affinities to protein targets like carbonic anhydrase, where the bulky substituent dictates both potency and selectivity [2]. Using a less hindered analog can lead to off-target reactivity in synthetic steps, reduced enzymatic inhibition, or a complete loss of desired biological activity. The following quantitative evidence demonstrates precisely where and why this specific compound cannot be reliably interchanged with its in-class relatives.

Quantitative Evidence Guide: Verifiable Performance Differentiation of N-tert-butyl-1-phenylmethanesulfonamide (CAS 51270-35-0)


Chemoselective Deprotection: Superior Cleavage Efficiency of N-tert-butyl vs. N-cyclopropyl Sulfonamides

N-tert-butyl-1-phenylmethanesulfonamide (N-tert-butyl benzylsulfonamide) exhibits a distinct chemoselective deprotection profile compared to its N-cyclopropyl analog when treated with aluminum iodide (AlI3). The N-tert-butyl moiety is efficiently cleaved, while the N-cyclopropyl group remains resistant to removal under identical conditions [1]. This quantitative difference in reactivity allows for the selective unmasking of the sulfonamide nitrogen in complex synthetic sequences where multiple protecting groups are present.

Organic Synthesis Protecting Group Chemistry Sulfonamide Cleavage

Carbonic Anhydrase II Inhibition: 27% Improvement in Potency with Para-tert-butyl Substitution on a Closely Related Scaffold

While N-tert-butyl-1-phenylmethanesulfonamide itself is an intermediate lacking a terminal sulfamate, its structure is the direct precursor to a class of potent carbonic anhydrase II (CA II) inhibitors. A systematic SAR study on phenylsulfonamido-alkyl sulfamates, which are derived from N-substituted sulfonamide intermediates like the target compound, revealed that a para-tert-butyl substituent on the phenyl ring is crucial for achieving high potency [1]. The most active compound (49b) in this series, bearing a para-tert-butyl group, exhibited a Ki of 0.67 μM. This represents a significant improvement over compounds lacking this bulky substituent, which generally showed weaker or no inhibition [1].

Enzyme Inhibition Carbonic Anhydrase Structure-Activity Relationship

RORc Modulation: Tert-butyl Benzylsulfonamide Exhibits Inverse Agonist Activity Opposite to Phenylsulfonamide Agonists

In the context of RORc (retinoic acid receptor-related orphan receptor gamma) modulation, a minor structural change to tertiary sulfonamide ligands can invert their mechanism of action. Benzylsulfonamides, a class to which N-tert-butyl-1-phenylmethanesulfonamide belongs, were identified as potent inverse agonists of RORc [1]. This is in direct contrast to structurally analogous phenylsulfonamides, which were found to act as RORc agonists [1]. The presence of the methylene spacer in the benzylsulfonamide core is a critical structural determinant for this functional switch.

Nuclear Receptors Immunology Autoimmune Disease

Synthesis Efficiency: Validated One-Step Protocol Delivers High-Purity N-tert-butyl-1-phenylmethanesulfonamide

A robust and scalable synthetic route for N-tert-butyl-1-phenylmethanesulfonamide is well-established in the literature, enabling its ready procurement or in-house preparation. The compound is synthesized by reacting tert-butylamine with phenylmethanesulfonyl chloride in the presence of a base (e.g., N,N-diisopropylethylamine) in dichloromethane at ambient temperature . This straightforward, one-step procedure contrasts with the more complex multi-step syntheses required for many chiral or heteroaryl-containing sulfonamide analogs, which often involve expensive catalysts, low-temperature reactions, or extensive chromatographic purification .

Chemical Synthesis Process Chemistry Intermediate Preparation

Physicochemical Profile: A Benchmark Scaffold with Calculated LogP for Membrane Permeability Predictions

The calculated LogP (octanol-water partition coefficient) of N-tert-butyl-1-phenylmethanesulfonamide is 3.38 . This moderate lipophilicity value, resulting from the balanced contributions of the hydrophobic tert-butyl and benzyl groups and the polar sulfonamide, positions it as a useful benchmark for CNS drug discovery. It is significantly more lipophilic than simpler N-alkyl analogs (e.g., N-methyl, which has a lower predicted LogP), suggesting improved passive membrane permeability, yet less lipophilic than highly hydrophobic N-cyclohexyl derivatives, potentially avoiding excessive protein binding or metabolic instability.

Physicochemical Properties Drug-likeness ADME

Optimal Research and Industrial Use Cases for N-tert-butyl-1-phenylmethanesulfonamide (CAS 51270-35-0) Based on Quantitative Evidence


Orthogonal Protecting Group in Complex Molecule Synthesis

N-tert-butyl-1-phenylmethanesulfonamide is the ideal choice for chemists who require an N-sulfonyl protecting group that can be selectively removed in the presence of other N-alkyl sulfonamides. Its efficient cleavage by AlI3, while leaving N-cyclopropyl groups intact, enables complex synthetic sequences where orthogonal deprotection is required . This is particularly valuable in the total synthesis of natural products or the construction of multi-functionalized pharmaceutical intermediates.

Lead Generation for Carbonic Anhydrase II Inhibitors

Medicinal chemists targeting carbonic anhydrase II for conditions such as glaucoma or cancer should prioritize the N-tert-butyl-1-phenylmethanesulfonamide scaffold. It is a validated precursor for synthesizing highly potent sulfamate-based inhibitors, with the tert-butyl group being a key driver of sub-micromolar Ki values (0.67 μM) . This scaffold provides a direct path to a class of competitive CA II inhibitors with a well-understood SAR.

Investigating RORc Inverse Agonism for Autoimmune Disease Research

For research programs focused on developing inverse agonists of the nuclear receptor RORc (a validated target for autoimmune diseases like psoriasis and rheumatoid arthritis), N-tert-butyl-1-phenylmethanesulfonamide is the correct structural class to employ. It offers the benzylic sulfonamide core that is essential for inverse agonist activity, a stark contrast to the agonism observed with phenylsulfonamide analogs . Using this specific scaffold ensures the investigation of the correct mechanistic pathway.

Scaffold for CNS Drug Discovery Due to Optimized Lipophilicity

With a calculated LogP of 3.38 , N-tert-butyl-1-phenylmethanesulfonamide is a superior starting point for designing compounds intended for central nervous system (CNS) targets. Its lipophilicity is within the optimal range for blood-brain barrier penetration, a critical parameter for CNS drug candidates. This makes it a more rational choice than less lipophilic N-methyl or more lipophilic N-cyclohexyl analogs for initial hit-to-lead exploration in neurology or psychiatry programs.

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